

Application Notes and Protocols for URMC-099 in Mouse Models

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Compound of Interest

Compound Name: URMC-099

Cat. No.: B612249

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Introduction

URMC-099 is a brain-penetrant, orally bioavailable, small-molecule inhibitor of mixed-lineage kinase type 3 (MLK3).[1][2] MLKs are key regulators of upstream mitogen-activated protein kinase (MAPK) signaling, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[3][4] These pathways are engaged in response to inflammatory stimuli and cellular stress and are implicated in the pathogenesis of numerous neurodegenerative and neuroinflammatory diseases.[3][4] **URMC-099** has demonstrated neuroprotective and anti-inflammatory properties in a variety of preclinical mouse models by modulating the activation state of microglia and inhibiting the production of pro-inflammatory mediators.[3][5][6] In addition to its primary target, MLK3, **URMC-099** exhibits broad-spectrum activity, potentially inhibiting other kinases involved in neuroinflammation, such as Leucine-rich repeat kinase 2 (LRRK2).[1][2] Its favorable pharmacokinetic profile, including excellent CNS penetration, makes it a valuable tool for investigating neuroinflammatory processes and a potential therapeutic candidate.[2][5]

These application notes provide a summary of dosages and protocols for the use of **URMC-099** in various mouse models based on published preclinical studies.

Data Presentation: URMC-099 Dosage in Mouse Models

The following table summarizes the administration protocols for **URMC-099** across different preclinical mouse models. The most commonly reported effective dose is 10 mg/kg administered via intraperitoneal injection.

Mouse Model	Pathological Condition	Dosage	Administration Route	Dosing Frequency & Duration	Key Findings & Outcomes	Reference(s)
HIV-Associated Neurocognitive Disorders (HAND)	HIV-1 Tat protein exposure in somatosensory cortex	10 mg/kg	Intraperitoneal (i.p.)	Twice daily, with 3 pre-treatment doses starting 36h before Tat injection.	Reduced production of inflammatory cytokines (TNF- α , IL-6), protected neuronal architecture, and inhibited Tat-mediated JNK phosphorylation. [1] [2] [5]	[1] [2] [5]
Perioperative Neurocognitive Disorders (PND)	Tibial fracture with intramedullary fixation	10 mg/kg	Intraperitoneal (i.p.)	Prophylactic: 3 injections every 12h prior to surgery. Pilot: 3 injections pre-surgery and 2 injections post-	Prevented surgery-induced microgliosis, blood-brain barrier (BBB) disruption, and cognitive impairment	[7] [8]

				surgery, every 12h.	in memory tasks without affecting fracture healing.[7] [8]
Alzheimer's Disease (AD)	APP/PS1 double- transgenic mice	10 mg/kg	Intraperiton eal (i.p.)	Daily for 3 weeks.	Facilitated amyloid- beta (A β) clearance, shifted microglial polarization to a protective M2 subtype, restored synaptic integrity, and reduced JNK pathway activation. [3][9]
Multiple Sclerosis (MS)	Experimental Autoimmun e Encephalo myelitis (EAE)	10 mg/kg	Intraperiton eal (i.p.)	Twice daily, beginning after the onset of motor symptoms.	Prevented loss of hippocamp al postsynapti c structures, shifted microglia toward a

less
inflammato
ry
phenotype,
and
reversed
deficits in
hippocamp
al-
dependent
contextual
fear
conditionin
g.[10][11]

Delirium
Superimpo
sed on
Dementia
(DSD)

Orthopedic
surgery in
APPSwDI/
mNos2-/-
(CVN-AD)
mice

10 mg/kg

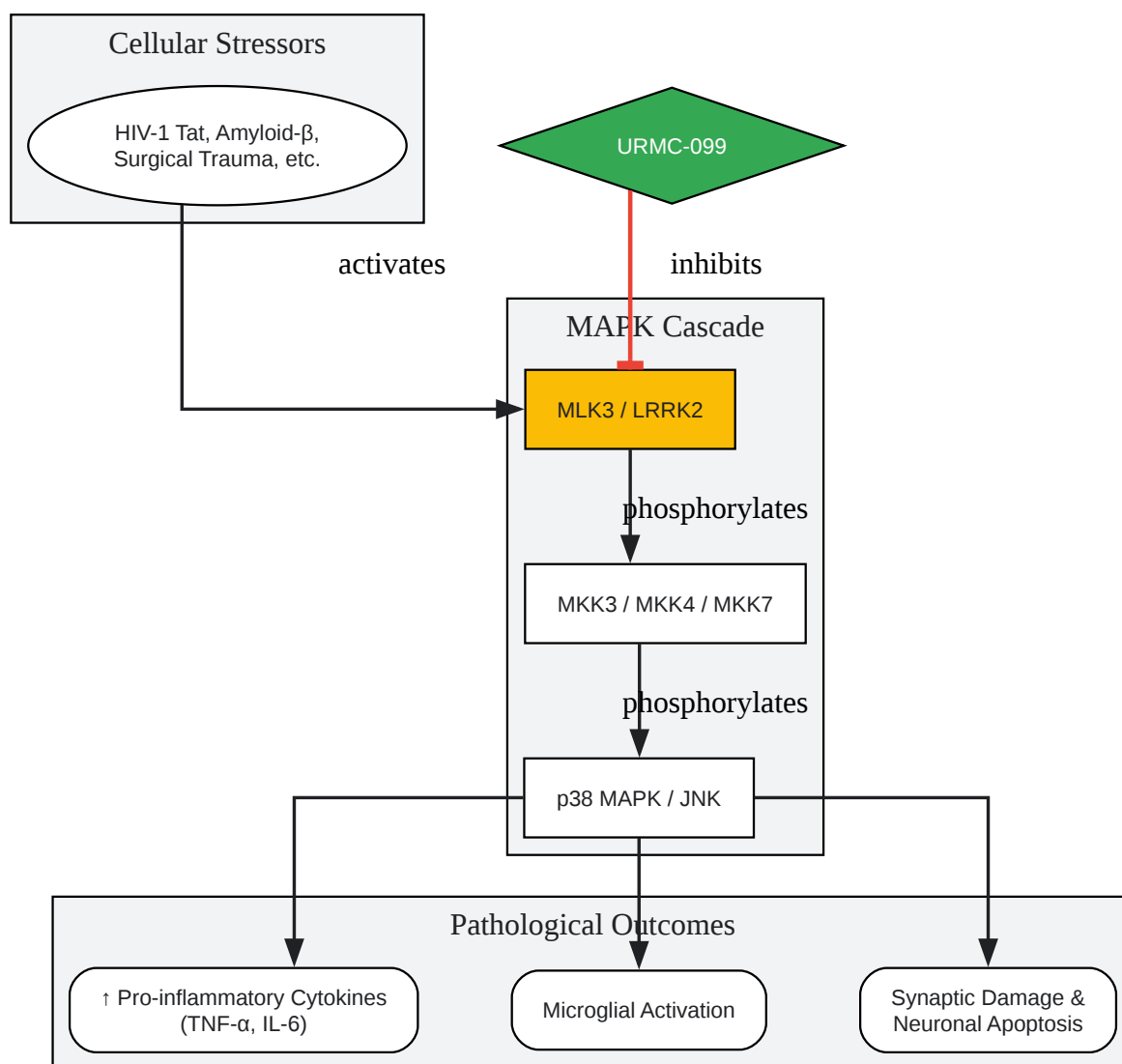
Intraperiton
eal (i.p.)

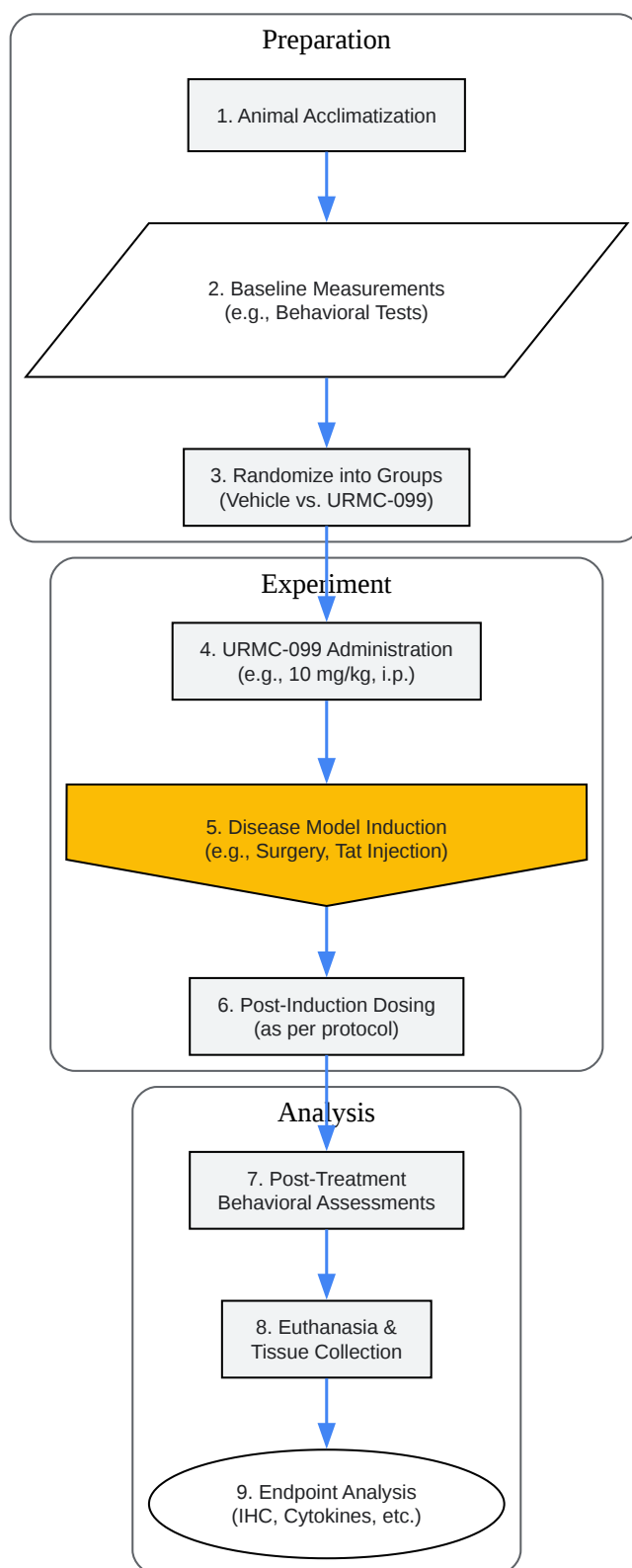
Prophylacti
c treatment
prior to
surgery.

Prevented
inflammato
ry
activation
of brain
endothelial
cells, BBB [12]
breakdown
, synapse
loss, and
microglial
activation.
[12]

Signaling Pathway and Experimental Visualizations

The following diagrams illustrate the mechanism of action of **URMC-099** and a general experimental workflow for its use in mouse models.





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